[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
Descripción
[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring two distinct fused triazole-containing cores: a [1,2,4]triazolo[1,5-a]pyrimidine and a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine. These moieties are linked via a piperazine-methanone scaffold.
The synthesis of such compounds typically involves multi-step heterocyclization reactions. For example, triazolo[1,5-a]pyrimidine derivatives are often synthesized from precursors like 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, which can undergo cyclization with hydrazine or other nucleophiles to form oxadiazoles, thiadiazoles, or additional triazole rings . The piperazine linker is introduced through nucleophilic substitution or coupling reactions, as seen in the preparation of piperazinyl-triazolopyrazines .
Propiedades
IUPAC Name |
[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N10O/c1-11-20-21-14-13(17-4-6-25(11)14)23-7-9-24(10-8-23)15(27)12-19-16-18-3-2-5-26(16)22-12/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPPXLEKNIJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=NN5C=CC=NC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors. These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been synthesized using a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation. This suggests that the compound might interact with its targets through a similar mechanism.
Actividad Biológica
The compound [1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a member of the triazole family known for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps, including the formation of the triazolo and pyrimidine rings through cyclization reactions. The synthetic pathways typically utilize readily available precursors and various coupling strategies to achieve the desired molecular structure.
Anticancer Properties
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine demonstrate significant antiproliferative activity against various cancer cell lines. For instance:
- Compound H12 , a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, exhibited potent activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM respectively .
- The mechanism of action involves the inhibition of the ERK signaling pathway leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .
Other Biological Activities
Beyond anticancer effects, [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown promise in other areas:
- Antibacterial and Antiviral Activities : Some studies suggest that these compounds possess antibacterial and antiviral properties due to their ability to interfere with specific biological targets such as enzymes involved in pathogen metabolism .
Case Studies
Several studies have highlighted the biological potential of [1,2,4]triazolo derivatives:
-
Study on c-Met Kinase Inhibition :
- A series of triazolo derivatives were evaluated for their ability to inhibit c-Met kinase. One notable compound demonstrated an IC50 value of 48 nM against c-Met kinase while exhibiting low micromolar activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
- Mechanistic Insights :
Data Summary
The following table summarizes the biological activities and IC50 values for selected compounds related to [1,2,4]triazolo derivatives:
| Compound | Target Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | ERK pathway inhibition |
| H12 | MCF-7 | 13.1 | ERK pathway inhibition |
| 22i | A549 | 0.83 | c-Met kinase inhibition |
| 22i | MCF-7 | 0.15 | c-Met kinase inhibition |
| 22i | HeLa | 2.85 | c-Met kinase inhibition |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Comparison
The target compound belongs to a broader class of fused triazolo-heterocycles. Below is a comparative analysis with structurally related derivatives:
Key Findings
Bioactivity: The target compound’s dual triazole cores and piperazine linker may enhance binding to ATP pockets in kinases, similar to pyrazolo[1,5-a]pyrimidines, which exhibit nanomolar IC50 values against CDK2 and Aurora kinases .
Synthetic Flexibility: Unlike simpler triazolopyrimidines, the target compound’s synthesis requires advanced coupling strategies (e.g., piperazine-methanone linkage), which are less common in derivatives like 3,7-disubstituted triazolopyrazinones .
Limitations and Opportunities
- Limitations : The target compound’s synthetic complexity may hinder large-scale production. Derivatives with single triazole cores (e.g., pyrazolo[1,5-a]pyrimidines) offer simpler routes but reduced specificity .
- Opportunities : Structural optimization (e.g., introducing sulfonyl or fluorinated groups) could enhance bioavailability, as seen in thiazolo-triazolopyrimidines .
Q & A
Q. Table 1: Comparison of Synthetic Methods
Advanced: How can computational methods optimize reaction pathways for triazolopyrazine derivatives?
Methodological Answer:
Quantum chemical calculations and AI-driven platforms like ICReDD’s reaction path search tools enable efficient optimization:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates, identifying low-energy pathways .
- AI-Guided Parameter Tuning : Apply machine learning to analyze experimental datasets (e.g., solvent effects, catalysts) and predict optimal conditions (e.g., iodine/TBHP in 1,4-dioxane for oxidative coupling ).
- Docking Studies : Validate bioactivity by docking synthesized compounds into enzyme active sites (e.g., cyclooxygenase-2, lanosterol demethylase) using PDB structures .
Key Workflow:
Perform DFT calculations to map potential energy surfaces.
Train AI models on historical reaction data to prioritize solvent/catalyst combinations.
Validate predictions with small-scale experiments before scaling.
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., recrystallized triazolopyrimidines from methanol ).
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm ).
- FT-IR : Confirms functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹ ).
- Mass Spectrometry : Validates molecular weight via ESI-MS or MALDI-TOF.
Advanced: How to address contradictions in bioactivity data across derivatives?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Assays : Use consistent protocols (e.g., MIC testing for antimicrobial activity with tetracycline/clotrimazole controls ).
- SAR Analysis : Compare substituent effects (e.g., trifluoromethyl groups enhancing receptor binding ).
- Meta-Analysis : Aggregate data across studies using statistical tools (e.g., ANOVA for activity variance).
Example:
A derivative with a 3-methyl group may show reduced A2A receptor affinity compared to 3-ethyl analogues due to steric hindrance .
Basic: What safety protocols are recommended for handling triazolopyrazine intermediates?
Methodological Answer:
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMFA, dioxane ).
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (see SDS for 5H-triazolopyrazolo-pyridine ).
- Waste Disposal : Neutralize acidic/byproduct streams before disposal.
Advanced: How to design a study evaluating enzymatic inhibition mechanisms?
Methodological Answer:
Enzyme Selection : Choose targets with known crystallographic data (e.g., tyrosine kinase from PDB ).
Kinetic Assays : Measure IC₅₀ via fluorescence polarization or calorimetry.
Computational Validation : Perform molecular dynamics simulations to assess binding stability.
Control Experiments : Compare with reference inhibitors (e.g., staurosporine for kinases).
Q. Table 2: Example Enzymatic Targets
| Enzyme | Assay Type | Reference Compound |
|---|---|---|
| Cyclooxygenase-2 | Fluorometric | Celecoxib |
| Lanosterol 14α-demethylase | Spectrophotometric | Ketoconazole |
Advanced: What strategies resolve low yields in triazolopyrimidine coupling reactions?
Methodological Answer:
- Catalyst Screening : Test iodine, TBAI, or NIS to improve efficiency (e.g., I₂/TBHP increases yields to 74% ).
- Solvent Optimization : Replace polar aprotic solvents (DMF) with 1,4-dioxane to reduce side reactions.
- Temperature Control : Reflux at 80–100°C for 24–48 hours with TLC monitoring .
Basic: How to validate purity of intermediates during synthesis?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and >95% purity thresholds.
- Melting Point Analysis : Compare observed m.p. with literature values (e.g., 573 K for triazolopyrimidine crystals ).
- Elemental Analysis : Ensure C/H/N ratios align with theoretical values (±0.4%).
Advanced: Integrating AI with experimental design for novel derivatives—best practices?
Methodological Answer:
- Data Curation : Build a database of reaction conditions, yields, and spectroscopic data.
- Generative Models : Use GNNs (Graph Neural Networks) to propose synthetically accessible structures.
- Feedback Loops : Refine AI predictions with robotic high-throughput screening (HTS) results .
Basic: What solvents are preferred for recrystallizing triazolopyrazine derivatives?
Methodological Answer:
- Methanol : Effective for high-melting-point compounds (e.g., 573 K crystals ).
- DMFA/i-Propanol Mixtures : Ideal for polar derivatives with low solubility .
- Ethanol/Water Gradients : Used for thermally sensitive intermediates to prevent decomposition .
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